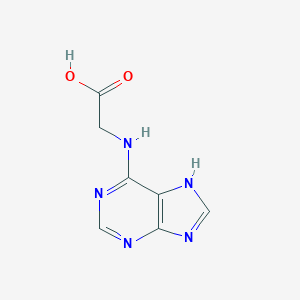

Acide (9H-purin-6-ylamino)-acétique

Vue d'ensemble

Description

(9H-Purin-6-ylamino)-acetic acid: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes This compound is structurally characterized by a purine ring attached to an aminoacetic acid moiety

Applications De Recherche Scientifique

Chemistry: (9H-Purin-6-ylamino)-acetic acid is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential role in nucleic acid metabolism and enzyme inhibition. It is also investigated for its interactions with DNA and RNA, making it a valuable tool in molecular biology studies.

Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleotides. It is explored for its antiviral, anticancer, and antimicrobial properties. Researchers are investigating its ability to inhibit specific enzymes involved in disease pathways.

Industry: In the industrial sector, (9H-Purin-6-ylamino)-acetic acid is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.

Mécanisme D'action

Target of Action

Similar compounds such as n-butyl-3- { [6- (9h-purin-6-ylamino)hexanoyl]amino}benzamide and purvalanol have been found to interact with targets like aurora kinase a , SRSF protein kinase 2, Cyclin-dependent kinase 2, Cell division control protein 2 homolog, Cyclin-dependent kinase 4, Mitogen-activated protein kinase 1, and Mitogen-activated protein kinase 3 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways.

Mode of Action

Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the protein’s function . This interaction can lead to changes in cellular processes, such as cell division and signal transduction.

Biochemical Pathways

Given the targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and signal transduction . The downstream effects of these interactions could include altered cell growth and division.

Pharmacokinetics

Factors such as how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted all influence its effectiveness as a therapeutic agent .

Result of Action

Based on the targets of similar compounds, it can be inferred that the compound may have effects on cell growth and division . By inhibiting key proteins involved in these processes, the compound could potentially alter cellular behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (9H-Purin-6-ylamino)-acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Purin-6-ylamino)-acetic acid typically involves the reaction of 6-chloropurine with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group of glycine. The reaction conditions generally include:

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Base: A strong base like sodium hydroxide or potassium carbonate.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the substitution process.

Industrial Production Methods: Industrial production of (9H-Purin-6-ylamino)-acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (9H-Purin-6-ylamino)-acetic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.

Reduction: Reduction of the compound can result in the formation of amine derivatives, where the carboxylic acid group is reduced to an alcohol.

Substitution: The purine ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed:

Oxidation: Imine or nitrile derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated purine derivatives.

Comparaison Avec Des Composés Similaires

Adenine: A purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Xanthine: A purine base that is a precursor to uric acid.

Uniqueness: (9H-Purin-6-ylamino)-acetic acid is unique due to its aminoacetic acid moiety, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic coding, this compound has potential therapeutic applications and can be used as a versatile building block in synthetic chemistry.

Propriétés

IUPAC Name |

2-(7H-purin-6-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDOCXUDXYMTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361299 | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10082-93-6 | |

| Record name | 10082-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.